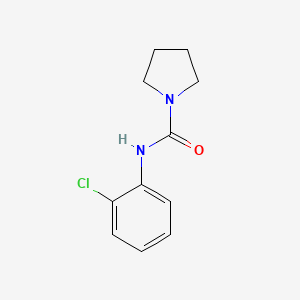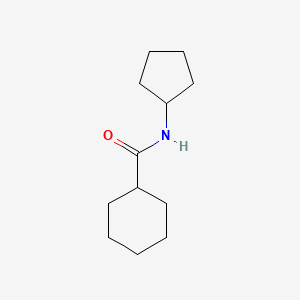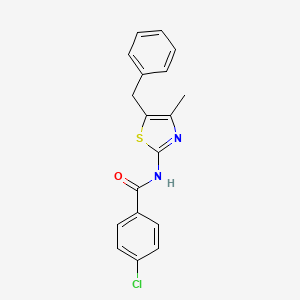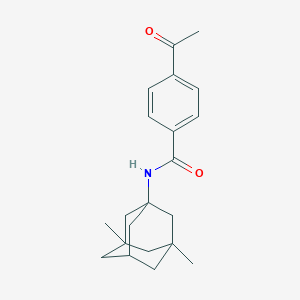![molecular formula C23H23N3OS B7558277 N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide](/img/structure/B7558277.png)
N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as TQ-A and has been studied for its ability to inhibit cancer cell growth and induce apoptosis.
Mécanisme D'action
The mechanism of action of TQ-A is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. TQ-A has been shown to inhibit the activation of STAT3, a transcription factor that is often overexpressed in cancer cells and promotes their growth and survival. TQ-A has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival, including cyclin D1, Bcl-2, and survivin.
Biochemical and Physiological Effects:
TQ-A has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that TQ-A can induce apoptosis in cancer cells, inhibit their migration and invasion, and reduce their viability. TQ-A has also been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are important markers of oxidative stress. In vivo studies have shown that TQ-A can inhibit tumor growth and reduce the expression of various proteins that are involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
TQ-A has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit cancer cell growth and induce apoptosis. However, there are also limitations to using TQ-A in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that TQ-A may have off-target effects that could interfere with the interpretation of results.
Orientations Futures
There are several future directions for research on TQ-A. One direction is to further investigate its mechanism of action and identify the signaling pathways that are involved in its anti-cancer effects. Another direction is to study its potential in combination with other anti-cancer agents to enhance its efficacy. Additionally, future research could focus on the development of TQ-A derivatives with improved efficacy and reduced off-target effects. Overall, TQ-A has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for cancer treatment.
Méthodes De Synthèse
The synthesis of TQ-A involves the reaction of 2-phenyl-5,6,7,8-tetrahydroquinazolin-4-thiol with 3-methylbenzoyl chloride in the presence of triethylamine. The product is then purified through column chromatography to obtain TQ-A in high yield and purity. This method has been reported in the literature and has been used by researchers to synthesize TQ-A for their studies.
Applications De Recherche Scientifique
TQ-A has been studied for its potential therapeutic properties in cancer treatment. Research has shown that TQ-A can inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. TQ-A has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition to cancer research, TQ-A has also been studied for its potential anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-16-8-7-11-18(14-16)24-21(27)15-28-23-19-12-5-6-13-20(19)25-22(26-23)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZCMOIICCSDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)


![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)

![2-iodo-N-[3-[(2-iodobenzoyl)-methylamino]propyl]benzamide](/img/structure/B7558227.png)




![1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7558264.png)
![N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7558280.png)
![1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558287.png)
![1-Benzyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558294.png)